4-Chloro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
4-Chloro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine displaces a leaving group (such as a halide) on the pyridine ring. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated products or modified pyrrolidine rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
2-(Pyridin-2-yl)pyrrolidine: A related compound with a different arrangement of the pyridine and pyrrolidine rings.
Uniqueness
4-Chloro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the pyrrolidine ring can enhance binding interactions with biological targets.
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 |
InChI Key |
VLEJSEDGAYEPST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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